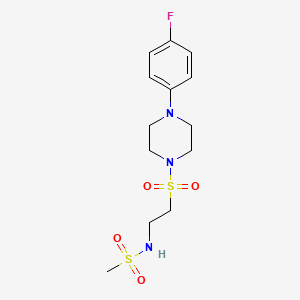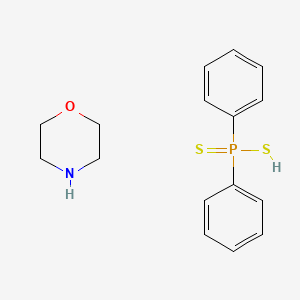
N-(2-((4-(4-fluorofenil)piperazin-1-il)sulfonil)etil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function . This can potentially lead to changes in cell proliferation and apoptosis, although further studies are needed to confirm these effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-(4-fluorophenyl)piperazine in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Comparación Con Compuestos Similares
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide can be compared with other piperazine derivatives such as:
- 4-nitro-N-(2-(4-(4-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide
- 4-(trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl)piperazin-1-yl)ethyl]benzenesulfonamide
- 2-nitro-N-(2-(4-(2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide lies in its specific fluorophenyl and sulfonyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O4S2/c1-22(18,19)15-6-11-23(20,21)17-9-7-16(8-10-17)13-4-2-12(14)3-5-13/h2-5,15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKDZGECLMGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)
![[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B2431911.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2431912.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2431913.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)





